molecular formula C21H19ClN2O2 B3643759 4-[(2-chlorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)benzamide

4-[(2-chlorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)benzamide

Cat. No.: B3643759
M. Wt: 366.8 g/mol
InChI Key: ASCMALAQEXFXOO-UHFFFAOYSA-N
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Description

4-[(2-chlorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)benzamide is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a dimethylpyridinyl group, and a benzamide moiety. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with 4,6-dimethyl-2-aminopyridine to form the corresponding amine. Finally, the amine is acylated with benzoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

4-[(2-chlorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-methoxyphenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)benzamide
  • 4-[(2-fluorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)benzamide
  • 4-[(2-bromophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)benzamide

Uniqueness

4-[(2-chlorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)benzamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-[(2-chlorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-11-15(2)23-20(12-14)24-21(25)17-9-7-16(8-10-17)13-26-19-6-4-3-5-18(19)22/h3-12H,13H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCMALAQEXFXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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